molecular formula C12H16ClNS B13286529 N-(3-chloro-4-methylphenyl)thian-4-amine

N-(3-chloro-4-methylphenyl)thian-4-amine

Cat. No.: B13286529
M. Wt: 241.78 g/mol
InChI Key: KHQJJYNAWRCSAV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)thian-4-amine is an organic compound that belongs to the class of thianamines It is characterized by the presence of a thian-4-amine group attached to a 3-chloro-4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)thian-4-amine typically involves the reaction of 3-chloro-4-methylaniline with thian-4-amine under specific conditions. One common method involves refluxing the mixture in ethanol solvent in the absence of a catalyst . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)thian-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)thian-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom in the phenyl ring can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thian-4-amine group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H16ClNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KHQJJYNAWRCSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCSCC2)Cl

Origin of Product

United States

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